molecular formula C24H20ClN3O B11412223 4-(1-benzyl-1H-benzimidazol-2-yl)-1-(3-chlorophenyl)pyrrolidin-2-one

4-(1-benzyl-1H-benzimidazol-2-yl)-1-(3-chlorophenyl)pyrrolidin-2-one

Cat. No.: B11412223
M. Wt: 401.9 g/mol
InChI Key: KSYZYSMJHDUGRK-UHFFFAOYSA-N
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Description

4-(1-Benzyl-1H-1,3-benzodiazol-2-yl)-1-(3-chlorophenyl)pyrrolidin-2-one is a complex organic compound that features a benzodiazole ring fused with a pyrrolidinone structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1-benzyl-1H-1,3-benzodiazol-2-yl)-1-(3-chlorophenyl)pyrrolidin-2-one typically involves multi-step organic reactions. One common method starts with the preparation of the benzodiazole ring, followed by the introduction of the pyrrolidinone moiety. Key steps include:

    Formation of Benzodiazole Ring: This can be achieved through the cyclization of o-phenylenediamine with benzaldehyde under acidic conditions.

    Introduction of Pyrrolidinone: The pyrrolidinone ring can be introduced via a condensation reaction with a suitable chlorophenyl derivative.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

4-(1-Benzyl-1H-1,3-benzodiazol-2-yl)-1-(3-chlorophenyl)pyrrolidin-2-one can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using hydrogenation or metal hydrides.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur, particularly on the benzodiazole and chlorophenyl rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride.

    Substitution: Halogenating agents for electrophilic substitution, and nucleophiles like amines for nucleophilic substitution.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

4-(1-Benzyl-1H-1,3-benzodiazol-2-yl)-1-(3-chlorophenyl)pyrrolidin-2-one has several scientific research applications:

    Medicinal Chemistry: It can be explored for its potential as a pharmaceutical agent due to its complex structure and potential biological activity.

    Materials Science: The compound’s unique properties may make it suitable for use in the development of new materials with specific electronic or optical characteristics.

    Biological Studies: It can be used as a probe or marker in various biological assays to study cellular processes and interactions.

Mechanism of Action

The mechanism of action of 4-(1-benzyl-1H-1,3-benzodiazol-2-yl)-1-(3-chlorophenyl)pyrrolidin-2-one involves its interaction with specific molecular targets. These could include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact mechanism would depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    Indole Derivatives: Compounds containing the indole nucleus, such as tryptophan and serotonin, share some structural similarities.

    Benzimidazoles: These compounds, like benzimidazole itself, have a benzene ring fused to an imidazole ring and exhibit various biological activities.

Uniqueness

4-(1-Benzyl-1H-1,3-benzodiazol-2-yl)-1-(3-chlorophenyl)pyrrolidin-2-one is unique due to its combination of a benzodiazole ring with a pyrrolidinone structure, which imparts distinct chemical and biological properties not found in simpler compounds like indoles or benzimidazoles.

Properties

Molecular Formula

C24H20ClN3O

Molecular Weight

401.9 g/mol

IUPAC Name

4-(1-benzylbenzimidazol-2-yl)-1-(3-chlorophenyl)pyrrolidin-2-one

InChI

InChI=1S/C24H20ClN3O/c25-19-9-6-10-20(14-19)27-16-18(13-23(27)29)24-26-21-11-4-5-12-22(21)28(24)15-17-7-2-1-3-8-17/h1-12,14,18H,13,15-16H2

InChI Key

KSYZYSMJHDUGRK-UHFFFAOYSA-N

Canonical SMILES

C1C(CN(C1=O)C2=CC(=CC=C2)Cl)C3=NC4=CC=CC=C4N3CC5=CC=CC=C5

Origin of Product

United States

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